dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-(dimethylamino)benzoic acid with 5-amino-1,3-dicarboxylic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Esterification: The carboxylic acid groups are then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the dimethylamino group.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate depends on its application:
In medicinal chemistry: The compound may interact with specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance binding affinity to certain biological targets.
In materials science: The compound can influence the physical properties of polymers through interactions at the molecular level, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
- Dimethyl 5-({[3-(methylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[3-(ethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
Comparison:
- Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the presence of the dimethylamino group, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different alkyl groups.
- The methylamino and ethylamino derivatives may have different solubility profiles and binding affinities, making them suitable for different applications.
Properties
IUPAC Name |
dimethyl 5-[[3-(dimethylamino)benzoyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(2)16-7-5-6-12(11-16)17(22)20-15-9-13(18(23)25-3)8-14(10-15)19(24)26-4/h5-11H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIQCNQGOCGZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362160 | |
Record name | ST50697555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-65-1 | |
Record name | ST50697555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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